molecular formula C13H12ClN3 B1464717 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1306319-89-0

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1464717
CAS No.: 1306319-89-0
M. Wt: 245.71 g/mol
InChI Key: QMANZYLZXULKSU-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine (CAS 1306319-89-0) is a chemical compound with the molecular formula C13H12ClN3 and a molecular weight of 245.71 g/mol . This amine-functionalized pyrimidine features a 3-chlorophenyl substituent at the 6-position and a cyclopropyl group at the 2-position of the pyrimidine core. Pyrimidine scaffolds, such as the one in this compound, are recognized as privileged structures in medicinal chemistry and drug discovery . The pyrimidine ring is a fundamental building block in nucleic acids and is present in a wide range of therapeutic agents, including kinase inhibitors, antimetabolites, and antiviral drugs . The specific substitution pattern on this compound—combining an aromatic chlorophenyl group with a non-aromatic cyclopropyl ring—offers researchers a unique template for exploring structure-activity relationships. This makes it a valuable intermediate for developing novel bioactive molecules, particularly in hit-to-lead optimization campaigns and for targeting enzymes and receptors that recognize heterocyclic amines . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMANZYLZXULKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the construction of the pyrimidine ring bearing appropriate substituents, followed by selective amination and introduction of the cyclopropyl group. Key steps include:

  • Selective halogenation or chlorination of pyrimidine precursors.
  • Suzuki coupling reactions to introduce the 3-chlorophenyl substituent.
  • Amination at the 4-position of the pyrimidine ring.
  • Introduction of the cyclopropyl group at the 2-position, often via nucleophilic substitution or cross-coupling.

Suzuki Coupling to Introduce the 3-Chlorophenyl Group

A pivotal step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine and a 3-chlorophenyl boronic acid derivative. This reaction selectively couples at the 4-position chlorine of 2,4-dichloropyrimidine, sparing the 2-chloro substituent, thus allowing further functionalization at the 2-position later.

  • Example: Coupling of 2,4-dichloropyrimidine with (3-chlorophenyl)boronic acid under palladium catalysis yields 2-chloro-4-(3-chlorophenyl)pyrimidine intermediate.
  • The regioselectivity of the coupling is critical; the 4-chloro position is more reactive than the 2-chloro position in this context.

Amination at the 4-Position

Following Suzuki coupling, the nitro group on the phenyl ring (if introduced as a nitro precursor) is reduced to an amine, typically using stannous chloride dihydrate or catalytic hydrogenation. This step yields the 3-(2-chloropyrimidin-4-yl)aniline intermediate, which is crucial for further transformations.

Alternatively, direct amination of the pyrimidine ring at the 4-position can be performed by reaction of 2,4-dichloropyrimidine with ammonia or amines, yielding 4-aminopyrimidine derivatives. This approach can precede Suzuki coupling, depending on the synthetic route chosen.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position is introduced via nucleophilic substitution or cross-coupling reactions on the 2-chloro substituent of the pyrimidine ring.

  • One method involves displacement of the 2-chloro group by cyclopropylamine or cyclopropyl organometallic reagents.
  • Alternatively, palladium-catalyzed cross-coupling with cyclopropylboronic acid or cyclopropylmetal reagents can be employed to install the cyclopropyl group selectively.

Purification and Characterization

The crude product after the final synthetic step is typically purified by chromatographic techniques such as flash chromatography using gradients of ethyl acetate and hexane or other suitable solvents. The purified compound is characterized by NMR spectroscopy (including 2D NOESY for structural confirmation), mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Synthetic Route Summary (Based on Literature)

Step Starting Material/Intermediate Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 2,4-Dichloropyrimidine Suzuki coupling (3-chlorophenyl)boronic acid, Pd catalyst 2-chloro-4-(3-chlorophenyl)pyrimidine Not specified
2 Nitro-substituted pyrimidine intermediate Reduction Stannous chloride dihydrate 3-(2-chloropyrimidin-4-yl)aniline ~40%
3 2-chloro-4-(3-chlorophenyl)pyrimidine Amination Ammonia or amine in THF 4-aminopyrimidine derivative 46–75% (for related compounds)
4 2-chloro-4-(3-chlorophenyl)pyrimidin-4-amine Nucleophilic substitution Cyclopropylamine or organometallic reagent 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine Not explicitly reported

Research Findings and Notes

  • The Suzuki coupling shows high regioselectivity for the 4-chloro position on the pyrimidine ring, which is essential for the stepwise functionalization strategy.
  • Reduction of nitro groups to amines is efficiently achieved with stannous chloride dihydrate, providing moderate yields of the aniline intermediates.
  • Amination at the pyrimidine ring can be performed before or after Suzuki coupling, depending on the desired substitution pattern and synthetic convenience.
  • The cyclopropyl substituent introduction requires careful control of reaction conditions to avoid side reactions or dehalogenation.
  • Purification typically involves flash chromatography, and structural confirmation relies on advanced NMR techniques including 2D experiments.

Summary Table of Key Reaction Conditions and Outcomes

Reaction Step Reagents/Conditions Selectivity/Yield Notes
Suzuki coupling Pd catalyst, base, 3-chlorophenylboronic acid Selective at 4-chloro position Essential for regioselective substitution
Nitro group reduction Stannous chloride dihydrate Moderate (~40%) Converts nitro to amine for further reaction
Amination at pyrimidine Ammonia or amines in THF 46–75% (varies) Can precede or follow Suzuki coupling
Cyclopropyl group introduction Cyclopropylamine or cyclopropylmetal reagent Not explicitly reported Requires careful control to avoid side reactions
Purification Flash chromatography (ethyl acetate gradient) High purity Confirmed by NMR and MS

Chemical Reactions Analysis

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine with structurally analogous pyrimidine derivatives, focusing on substituent effects, synthetic accessibility, and inferred properties.

Structural Analogues and Substituent Effects

A key determinant of pyrimidine derivatives' properties is the nature and position of substituents. Below is a comparative table of selected analogues:

Compound Name Substituents (Positions) Key Features Reference
This compound 3-ClPh (6), cyclopropyl (2) Meta-chloro enhances electronic effects; cyclopropyl adds steric rigidity.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 4-ClPh (6), trichloromethyl (4) Para-chloro may reduce steric hindrance; trichloromethyl increases lipophilicity.
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), isopropyl (6) Chlorine at position 4 alters electronic density; isopropyl enhances hydrophobicity.
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cl (6), cyclopropyl (2), methylthio (2) Methylthio group introduces sulfur-based reactivity (e.g., oxidation).
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Cl (6), dimethylamine (4) Dimethylamine at position 4 increases basicity and solubility in polar solvents.

Key Observations:

  • Substituent Position: The meta-chloro group in the target compound (vs. para in ) may influence binding specificity due to altered steric and electronic profiles .
  • Cyclopropyl vs.
  • Functional Group Diversity: Methylthio () and dimethylamine () groups modify reactivity—methylthio can participate in disulfide bonds, while dimethylamine enhances water solubility.

Biological Activity

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to disease processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group and a cyclopropyl moiety attached to a pyrimidine core. This unique arrangement contributes to its biological activity by influencing its interactions with biological targets.

Research indicates that this compound exhibits inhibitory effects on several key enzymatic pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX-1 and COX-2, which are critical in the inflammatory response. In vitro studies reported IC50 values comparable to established COX inhibitors like celecoxib, indicating significant anti-inflammatory potential .
  • DNA Damage Response : It has been identified as a potent inhibitor of DNA repair kinases such as ATR and ATM. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by treatment .
  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, showing protective effects in animal models of epilepsy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by modifications to its structure. Substituents on the pyrimidine ring and the phenyl group can significantly alter its potency and selectivity for different biological targets. For instance:

  • The presence of electron-withdrawing groups (like chlorine) enhances COX inhibition.
  • Variations in the cyclopropyl group can affect the compound's binding affinity to target enzymes.

Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various pyrimidine derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent .

Anticancer Potential

In cancer research, the compound was tested for its ability to inhibit tumor growth in various cell lines. It demonstrated notable cytotoxicity against several cancer types, with IC50 values indicating effective growth inhibition. In particular, its role as a DNA repair inhibitor positions it as a candidate for combination therapies with existing chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other relevant compounds:

CompoundTarget EnzymeIC50 Value (µM)Activity Type
This compoundCOX-20.04Anti-inflammatory
CelecoxibCOX-20.04Anti-inflammatory
OlaparibPARP<0.1Anticancer
VRX0466617Chk10.12Anticancer

Q & A

Q. How can heterogeneous catalysis improve scalability of this compound’s synthesis?

  • Methodology : Test immobilized catalysts (e.g., Pd/C or Ni on silica) in flow reactors for continuous production. Monitor reaction kinetics via inline FTIR. Compare turnover numbers (TON) and leaching rates (ICP-MS) to optimize catalyst lifetime. Green chemistry metrics (E-factor, atom economy) guide solvent/reagent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 2
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6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

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